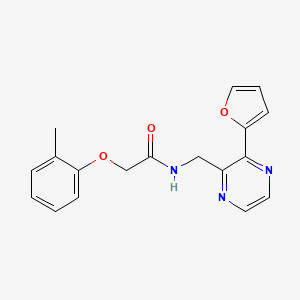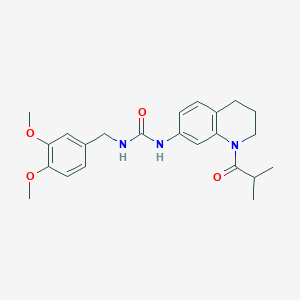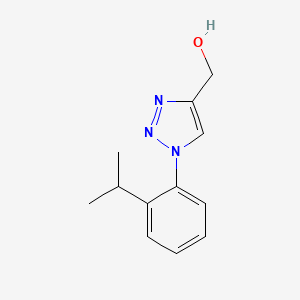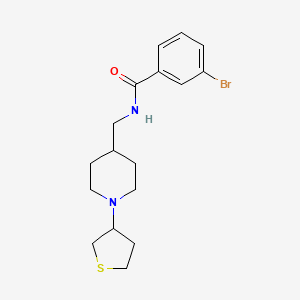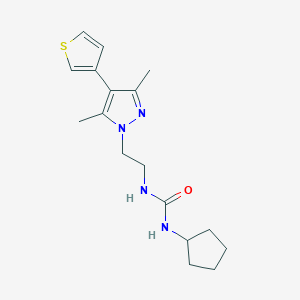
Flupentixol impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Flupentixol impurity D, also known as 2-{2-{4-{3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl}ethoxy}ethanol, is an impurity commonly found in flupentixol . It is used as a reference standard in laboratory tests .
Molecular Structure Analysis
The empirical formula of Flupentixol impurity D is C25H29F3N2O2S . It has a molecular weight of 478.57 .Physical And Chemical Properties Analysis
Flupentixol impurity D is a pharmaceutical primary standard . It is stored at a temperature of 2-8°C . More detailed physical and chemical properties are not provided in the search results.Safety and Hazards
The safety data sheet for flupentixol indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to rinse the mouth and seek medical attention if symptoms occur .
Mechanism of Action
Target of Action
Flupentixol, the parent compound of Flupentixol impurity D, is an antagonist of both D1 and D2 dopamine receptors . These receptors are primarily found in the brain and are involved in a variety of neurological processes, including motor control, cognition, learning, and reward.
Mode of Action
It is believed to work by blocking d1 and d2 dopamine receptors, thereby reducing the effects of dopamine in the brain . This can lead to changes in neurotransmission and result in the therapeutic effects seen in conditions like schizophrenia and depression .
Biochemical Pathways
Flupentixol’s antagonism of D1 and D2 dopamine receptors can affect several biochemical pathways. For instance, it can inhibit the PI3K/AKT pathway, which plays a crucial role in cell survival and proliferation . By inhibiting this pathway, Flupentixol can potentially reduce the survival of certain cancer cells .
Pharmacokinetics
Flupentixol is readily absorbed from the gastrointestinal tract . It is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites . The mean systemic clearance of Flupentixol following oral administration is about 0.29 L/min .
Result of Action
The molecular and cellular effects of Flupentixol’s action are primarily seen in its ability to reduce the symptoms of schizophrenia and depression . By blocking D1 and D2 dopamine receptors, Flupentixol can help to balance the levels of dopamine in the brain, thereby reducing the symptoms of these conditions .
properties
IUPAC Name |
2-[2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3N2O2S/c26-25(27,28)19-7-8-24-22(18-19)20(21-4-1-2-6-23(21)33-24)5-3-9-29-10-12-30(13-11-29)14-16-32-17-15-31/h1-2,4-8,18,31H,3,9-17H2/b20-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLMZAAAQRUNKZ-SDPNRITHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B2386128.png)
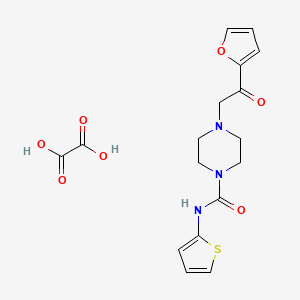
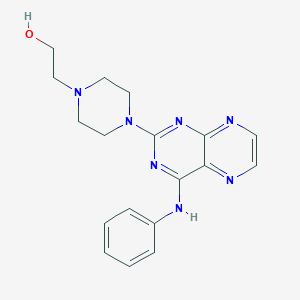
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2386136.png)
![(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2386139.png)

